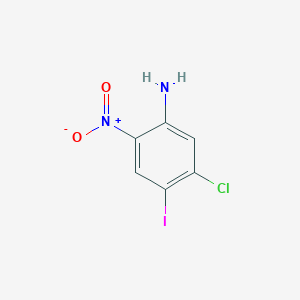

5-Chloro-4-iodo-2-nitroaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-chloro-4-iodo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHURWOGZQWLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624688 | |

| Record name | 5-Chloro-4-iodo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335349-57-0 | |

| Record name | 5-Chloro-4-iodo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 5-Chloro-4-iodo-2-nitroaniline

Abstract: This in-depth technical guide provides a comprehensive, field-proven pathway for the synthesis of 5-Chloro-4-iodo-2-nitroaniline (CAS No: 335349-57-0), a valuable halogenated intermediate for drug discovery and development.[1] The guide is structured in two core parts: the synthesis of the key precursor, 5-Chloro-2-nitroaniline, followed by its highly regioselective iodination. We will explore the causality behind experimental choices, provide detailed, step-by-step protocols, and present a self-validating system for achieving a high-purity final product. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Value of Halogenated Anilines

Halogenated nitroanilines are critical building blocks in medicinal chemistry. The strategic placement of chloro, iodo, and nitro groups on an aniline scaffold provides multiple reaction handles for diversification and allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. 5-Chloro-2-nitroaniline, for instance, serves as a precursor for compounds with potential applications as anticancer agents and HIV-1 replication inhibitors.[2][3] The further introduction of an iodine atom to create this compound opens new avenues for synthetic elaboration, particularly through transition metal-catalyzed cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of complex bioactive molecules.[1]

This guide details a robust and reproducible two-stage synthesis pathway, beginning with the controlled synthesis of 5-Chloro-2-nitroaniline from 3-chloroaniline, followed by a specific and high-yield iodination to furnish the target compound.

Part 1: Synthesis of the Precursor: 5-Chloro-2-nitroaniline

The synthesis of 5-Chloro-2-nitroaniline from a readily available starting material like 3-chloroaniline requires careful control of regioselectivity. Direct nitration of 3-chloroaniline is unselective and prone to oxidation. Therefore, a three-step sequence involving protection of the amine, regioselective nitration, and subsequent deprotection is the superior strategy for laboratory and scale-up synthesis.[4][5]

Reaction Scheme: 3-Chloroaniline to 5-Chloro-2-nitroaniline

Caption: Three-step synthesis of 5-Chloro-2-nitroaniline.

Principle and Rationale

-

Amine Protection (Formylation): The highly activating and acid-sensitive amino group of 3-chloroaniline is first protected as a formamide. This is crucial for two reasons: it prevents the oxidation of the amine by the strong nitric acid used in the next step, and it moderates the activating effect of the group, ensuring a more controlled nitration. Formic acid is an economical and environmentally favorable choice for this protection.[5]

-

Electrophilic Aromatic Substitution (Nitration): The key regioselective step is the introduction of the nitro group. The formamido group is a moderately activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. Both substituents direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para relative to themselves. The position that is ortho to the formamido group and meta to the chloro group (C2) is strongly favored, leading to the desired 5-chloro-2-nitro intermediate with high selectivity.[4][5]

-

Deprotection (Hydrolysis): The final step is the removal of the formyl protecting group via base-catalyzed hydrolysis to reveal the free amine, yielding the target precursor, 5-Chloro-2-nitroaniline. This step typically proceeds with high efficiency.[5]

Experimental Protocol: Synthesis of 5-Chloro-2-nitroaniline

This protocol is adapted from established methodologies.[5]

Step 1: N-(3-chlorophenyl)formamide (Protection)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-chloroaniline (e.g., 0.41 mol, 51.5 g) and toluene (150 mL).

-

Stir the mixture to dissolve the aniline.

-

Slowly add 88% formic acid (e.g., 0.45 mol, 23.5 g).

-

Heat the mixture to reflux for 1-1.5 hours, collecting the water that azeotropes off.

-

Cool the reaction to room temperature. Remove the bulk of the toluene and excess formic acid under reduced pressure using a rotary evaporator.

-

The resulting white solid, N-(3-chlorophenyl)formamide, is typically used in the next step without further purification.

Step 2: N-(5-chloro-2-nitrophenyl)formamide (Nitration)

-

In a separate flask, prepare a nitrating mixture by slowly adding 95% nitric acid (e.g., 90 mmol, 6.0 g) to acetic anhydride (e.g., 84 mmol, 8.6 g) while maintaining the temperature at 0-5 °C in an ice-water bath.

-

Take the crude N-(3-chlorophenyl)formamide (e.g., 64 mmol, 10.0 g) in a three-necked flask and cool it to 0-5 °C.

-

Slowly add the prepared nitrating mixture dropwise to the formamide, ensuring the internal temperature does not exceed 10 °C.[4]

-

After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 2-2.5 hours.[4] The resulting solution contains the nitrated intermediate and is used directly in the next step.

Step 3: 5-Chloro-2-nitroaniline (Hydrolysis)

-

Carefully add the reaction mixture from Step 2 to a 20-25% aqueous sodium hydroxide (NaOH) solution (e.g., 110 mL).

-

Heat the resulting mixture to reflux (approx. 100-110 °C) with vigorous stirring for 1-1.5 hours.[5]

-

Cool the mixture to room temperature. A yellow solid will precipitate.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Dry the yellow solid in an oven at 60-80 °C to yield 5-Chloro-2-nitroaniline. Purity is typically >98%.[5]

Data Summary: Precursor Synthesis

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Role |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | -10 | Starting Material |

| 5-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 125-129 | Product/Precursor |

Part 2: Regioselective Iodination to this compound

The final transformation involves the electrophilic iodination of the 5-Chloro-2-nitroaniline precursor. The electronic properties of the substituents on the aromatic ring make this a highly predictable and regioselective reaction.

Reaction Scheme: Iodination of 5-Chloro-2-nitroaniline

Caption: Regioselective iodination of the precursor.

Principle and Rationale: Achieving Regioselectivity

The directing effects of the substituents on the 5-Chloro-2-nitroaniline ring converge to strongly favor iodination at a single position:

-

Amino Group (-NH₂): A powerful activating ortho-, para-director. It strongly directs electrophiles to the C4 (para) and C6 (ortho) positions.

-

Chloro Group (-Cl): A deactivating ortho-, para-director. It weakly directs to the C4 and C6 positions.

-

Nitro Group (-NO₂): A powerful deactivating meta-director. It directs to the C4 and C6 positions.

All three groups direct the incoming electrophile to the C4 and C6 positions. The C4 position, being para to the strongly activating amino group, is the most electronically favored and sterically accessible site. This results in a highly regioselective substitution to yield the desired this compound.

The chosen iodinating system, Iodine/Silver Sulfate (I₂/Ag₂SO₄), is particularly effective for deactivated anilines.[6] The silver(I) salt acts as a halogen activator. It coordinates with one of the iodine atoms, facilitating the heterolytic cleavage of the I-I bond and generating a potent electrophilic iodine species (I⁺). The insoluble silver iodide (AgI) precipitates, driving the reaction forward.[1][3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the effective iodination of nitroanilines using I₂/Ag₂SO₄.[6]

-

In a round-bottom flask protected from light, add 5-Chloro-2-nitroaniline (e.g., 10 mmol, 1.73 g), elemental iodine (10 mmol, 2.54 g), and silver sulfate (10 mmol, 3.12 g).

-

Add ethanol (e.g., 200 mL) as the solvent.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated silver iodide and any excess silver sulfate. Wash the celite pad with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Purification and Characterization

-

Purification: Recrystallization is the preferred method for obtaining high-purity material.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the iodine substitution.

-

Mass Spectrometry: To confirm the molecular weight (Expected: ~298.4 g/mol ).

-

Melting Point Analysis: To assess purity.

-

Workflow & Logic Visualization

References

- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xray.uky.edu [xray.uky.edu]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 5. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to 5-Chloro-4-iodo-2-nitroaniline

An in-depth technical guide on 5-Chloro-4-iodo-2-nitroaniline (CAS Number 335349-57-0) for researchers, scientists, and drug development professionals.

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Polysubstituted Anilines in Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is a critical determinant of success. Polysubstituted anilines, particularly those bearing a carefully orchestrated arrangement of halogens and activating/deactivating groups, represent a class of foundational molecules that offer unparalleled synthetic flexibility. This compound stands out as a preeminent example of such a scaffold. The distinct electronic environments and disparate reactivities of its substituents—the chloro, iodo, nitro, and amino moieties—provide a rich tapestry of chemical handles. This allows for a hierarchical and regioselective approach to molecular construction, a necessity in the synthesis of complex pharmaceutical agents and functional materials. This guide aims to provide a deep, technically-grounded understanding of this valuable intermediate, moving beyond simple procedural descriptions to elucidate the underlying chemical principles that govern its reactivity and utility.

Core Chemical and Physical Characteristics

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties dictate everything from appropriate solvent selection to reaction conditions and purification strategies.

Table 1: Key Physicochemical Data for this compound

| Property | Data |

| CAS Number | 335349-57-0[1][2] |

| Molecular Formula | C₆H₄ClIN₂O₂[3] |

| Molecular Weight | 302.47 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 125-129 °C (decomposes)[4] |

| Solubility | Soluble in chloroform and methanol; sparingly soluble in water[5] |

Synthesis and Mechanistic Insights

The preparation of this compound is a multistep process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves the nitration of a substituted aniline precursor.[6]

Recommended Synthetic Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Workflow for the Synthesis of this compound

Caption: A multi-step synthetic pathway for this compound.

Detailed Methodology:

-

Formylation of 3-Chloroaniline: The initial step involves the protection of the amino group of 3-chloroaniline via formylation.[6] This is a critical maneuver to control the regioselectivity of the subsequent nitration step. Without this protecting group, the powerful activating effect of the amine would lead to a mixture of undesired nitro-isomers.

-

Nitration: The formylated intermediate is then subjected to nitration. A mixture of nitric acid and acetic anhydride is a common nitrating agent for such systems.[7] The formyl group, being ortho-, para-directing, guides the incoming nitro group to the position ortho to the amine and para to the chlorine, resulting in the desired 5-chloro-2-nitro-N-formylaniline.

-

Hydrolysis: With the nitro group installed, the formyl protecting group is removed by hydrolysis, typically under basic conditions with sodium hydroxide, to yield 5-chloro-2-nitroaniline.[6]

-

Iodination: The final step is the regioselective iodination of 5-chloro-2-nitroaniline. The use of an electrophilic iodine source, such as N-iodosuccinimide (NIS), is crucial here. The amino group, being a strong activating group, directs the electrophilic iodine to the position para to it, which is the C4 position, thus affording the target molecule, this compound.

Strategic Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[5][7][8][9][10] Its utility stems from the differential reactivity of its halogen substituents and the ability to further transform the nitro and amino groups.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors, a cornerstone of modern oncology, feature complex heterocyclic cores. This compound serves as an excellent starting point for the construction of such scaffolds. For instance, the iodo group can be selectively displaced via Suzuki or Sonogashira cross-coupling reactions to introduce diverse aryl or alkynyl moieties, while the chloro group remains intact for subsequent transformations. The nitro group can then be reduced to an amine, which can participate in cyclization reactions to form benzimidazole or quinoxaline ring systems.

Logical Flow for the Synthesis of a Benzimidazole Core

Caption: A representative synthetic sequence from this compound to a substituted benzimidazole.

In the Development of Antiviral Agents

The structural motifs accessible from this compound are also prevalent in antiviral drug candidates. For example, derivatives of this compound have been utilized in the synthesis of potent inhibitors of HIV-1 replication.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically versatile and strategically important molecule for researchers and professionals in drug discovery and development. Its unique substitution pattern allows for a high degree of control in the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthetic routes, and reactivity is key to unlocking its full potential in the creation of novel therapeutics and other advanced materials.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 335349-57-0 [amp.chemicalbook.com]

- 3. This compound | C6H4ClIN2O2 | CID 22317548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-nitroaniline 97 1635-61-6 [sigmaaldrich.com]

- 5. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]

- 6. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 7. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

An In-Depth Technical Guide to the Molecular Structure and Properties of 5-Chloro-4-iodo-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-iodo-2-nitroaniline is a halogenated nitroaromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, a plausible synthetic pathway, and its potential utility in research and development. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles and data from analogous compounds to offer scientifically grounded insights.

Introduction: The Significance of Polysubstituted Anilines

Anilines and their derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] The introduction of multiple substituents onto the aniline ring allows for the fine-tuning of electronic properties, lipophilicity, and steric hindrance, which in turn dictates the molecule's biological activity and material characteristics. Halogenated anilines, in particular, are crucial intermediates in cross-coupling reactions and can participate in halogen bonding, influencing molecular self-assembly and protein-ligand interactions. The presence of a nitro group, a strong electron-withdrawing moiety, significantly impacts the reactivity of the aromatic ring and the basicity of the amino group. This compound represents a unique combination of these features, making it a promising, albeit lesser-studied, synthetic intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with the chemical formula C₆H₄ClIN₂O₂, is characterized by a benzene ring substituted with five different groups: an amino group, a nitro group, a chlorine atom, an iodine atom, and a hydrogen atom. The IUPAC name for this compound is 5-chloro-4-iodo-2-nitrobenzenamine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 335349-57-0 | --INVALID-LINK-- |

| Molecular Formula | C₆H₄ClIN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 298.47 g/mol | --INVALID-LINK-- |

| Appearance | Predicted to be a yellow to orange solid | General knowledge of nitroanilines |

| Solubility | Predicted to be soluble in common organic solvents like chloroform and methanol | --INVALID-LINK-- |

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at the C3 position would likely appear as a singlet, while the proton at the C6 position would also be a singlet. The chemical shifts would be influenced by the electronic effects of the surrounding substituents. The amino group protons would appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display six signals for the aromatic carbons, each with a unique chemical shift due to the unsymmetrical substitution pattern. The carbon atoms attached to the iodine, chlorine, and nitro groups would be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by distinct absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and C-Cl and C-I stretching vibrations at lower frequencies.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be designed based on established electrophilic aromatic substitution reactions on aniline derivatives. The directing effects of the substituents are crucial for achieving the desired regioselectivity. A potential two-step synthesis is outlined below.

Step 1: Nitration of 4-Chloro-3-iodoaniline

The synthesis could commence with the nitration of commercially available 4-Chloro-3-iodoaniline. The amino group is a strong activating group and an ortho-, para-director. However, to control the reaction and prevent oxidation, the amino group is typically first protected by acylation (e.g., with acetic anhydride to form the corresponding acetanilide). The acetyl group is still an ortho-, para-director but is less activating than the amino group. Nitration of the protected aniline would be expected to introduce the nitro group at the position ortho to the amino group and meta to the chloro and iodo groups. Subsequent hydrolysis of the acetyl group would yield the desired product.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Acetylation of 4-Chloro-3-iodoaniline

-

Dissolve 4-Chloro-3-iodoaniline in glacial acetic acid.

-

Add acetic anhydride to the solution and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the acetanilide product.

-

Filter, wash with water, and dry the solid N-(4-chloro-3-iodophenyl)acetamide.

Step 2: Nitration of N-(4-chloro-3-iodophenyl)acetamide

-

Slowly add the dried acetanilide to a cold (0-5 °C) mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature and stir for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash thoroughly with cold water to remove residual acid, and dry the solid N-(5-chloro-4-iodo-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-chloro-4-iodo-2-nitrophenyl)acetamide

-

Reflux the nitrated acetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize to precipitate the final product, this compound.

-

Filter, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Potential Applications in Research and Drug Development

Substituted anilines are invaluable precursors in the synthesis of a wide range of organic molecules.[3] The unique substitution pattern of this compound offers several strategic advantages for synthetic chemists.

As a Versatile Synthetic Intermediate

-

Cross-Coupling Reactions: The iodo and chloro substituents provide two distinct handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective sequential functionalization.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the chloro or iodo group under specific conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a substituted diamine. This transformation opens up pathways to a variety of heterocyclic compounds, such as benzimidazoles, which are common motifs in pharmaceuticals.

Caption: Potential synthetic transformations of this compound.

In Medicinal Chemistry

Aniline derivatives are prevalent in a wide range of therapeutic agents, including anticancer drugs, antimicrobials, and anti-inflammatory agents.[1] While there are no specific drugs reported to contain the this compound scaffold, its structural features suggest its potential as a building block for the synthesis of new bioactive molecules. The strategic placement of halogen atoms can enhance binding affinity to biological targets and improve pharmacokinetic properties. The nitroaniline moiety itself is a known pharmacophore in certain classes of drugs.

Conclusion

This compound is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. While direct experimental data for this specific isomer is limited, its molecular structure and predicted properties suggest that it can serve as a valuable platform for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The proposed synthetic pathway provides a rational approach to its preparation, and the discussion of its potential applications highlights the opportunities it presents for further research and development. As the demand for novel and diverse chemical entities continues to grow, the exploration of unique building blocks like this compound will be crucial for advancing the frontiers of chemical synthesis and drug discovery.

References

A Comprehensive Spectroscopic Guide to 5-Chloro-4-iodo-2-nitroaniline

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-4-iodo-2-nitroaniline, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. The structural elucidation of such molecules is fundamentally reliant on a multi-faceted spectroscopic approach. This document synthesizes predictive data with established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a robust framework for the characterization of this compound. While experimental spectra for this specific molecule are not widely published, this guide leverages data from analogous structures and predictive models to provide a scientifically grounded interpretation.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of electron-withdrawing groups (nitro, chloro, iodo) and an electron-donating group (amino) creates a complex electronic environment, influencing the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

To facilitate a clear understanding of the spectroscopic assignments, the molecular structure is presented below with standardized numbering for the carbon and hydrogen atoms.

A Guide to the Synthesis of 5-Chloro-4-iodo-2-nitroaniline: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic pathways leading to 5-Chloro-4-iodo-2-nitroaniline, a valuable substituted aniline intermediate in medicinal chemistry and materials science. We will dissect the strategic considerations for its preparation, focusing on the synthesis of the key precursor, 5-chloro-2-nitroaniline, and its subsequent regioselective iodination. This document is intended to serve as a practical resource, grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most logically approached as a two-stage process. The first stage involves the construction of the 5-chloro-2-nitroaniline core. The second, critical stage is the regioselective introduction of an iodine atom at the C-4 position of the aromatic ring. The success of this synthesis hinges on controlling the regiochemistry of two separate electrophilic aromatic substitution reactions: nitration and iodination.

The substitution pattern of the target molecule—with an amino, a nitro, a chloro, and an iodo group—requires careful planning. The directing effects of these substituents are paramount. The amino group is a powerful ortho-, para-director and a strong activator. The nitro group is a meta-director and a strong deactivator, while the halogen (chloro) is an ortho-, para-director but a deactivator. The synthetic strategy must leverage these electronic effects to install the substituents in the correct positions.

Part 1: Synthesis of the Precursor, 5-Chloro-2-nitroaniline

Two primary, well-documented routes exist for the preparation of 5-chloro-2-nitroaniline. The choice between them often depends on the availability of starting materials, scale, and safety considerations.

Strategy A: From m-Dichlorobenzene

This route begins with the nitration of m-dichlorobenzene to yield 2,4-dichloronitrobenzene. This intermediate is then subjected to a nucleophilic aromatic substitution (amination) reaction, where one of the chlorine atoms is displaced by an amino group.

-

Nitration of m-Dichlorobenzene : This is a classic electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then attacks the benzene ring. The reaction temperature must be carefully controlled to prevent over-nitration.[1][2]

-

Amination of 2,4-Dichloronitrobenzene : The resulting 2,4-dichloronitrobenzene is treated with ammonia, typically in a solvent like toluene under high pressure and temperature in an autoclave.[1] The nitro group strongly activates the chlorine atoms towards nucleophilic attack, particularly at the ortho and para positions. The chlorine at the C-2 position (ortho to the nitro group) is preferentially substituted by the amino group to yield 5-chloro-2-nitroaniline.[1][3]

Strategy B: From 3-Chloroaniline

This pathway involves protecting the highly activating amino group of 3-chloroaniline, followed by nitration, and finally deprotection. This is a common strategy to control the regioselectivity of nitration on an aniline ring and prevent oxidative side reactions.[4]

-

Acylation (Amine Protection) : The amino group of 3-chloroaniline is protected, typically as an amide. Formylation using formic acid or acetylation using acetic anhydride are common choices.[4][5] This temporarily reduces the activating effect of the amino group and directs the incoming nitro group.

-

Nitration of the Protected Aniline : The N-acylated 3-chloroaniline is then nitrated. The acylamino group directs the nitration primarily to the ortho and para positions. The desired product results from nitration at the position ortho to the amino group and para to the chlorine atom. A mixture of nitric acid and acetic anhydride is often used for this step at low temperatures (-5 to 10°C).[4]

-

Hydrolysis (Deprotection) : The final step in this sequence is the hydrolysis of the amide protecting group, typically under basic conditions (e.g., refluxing with aqueous sodium hydroxide), to reveal the amino group and yield 5-chloro-2-nitroaniline.[4][5]

Part 2: Regioselective Iodination of 5-Chloro-2-nitroaniline

With 5-chloro-2-nitroaniline in hand, the final step is the introduction of the iodine atom at the C-4 position. This is an electrophilic iodination reaction. The regioselectivity is dictated by the existing substituents. The amino group at C-1 is the most powerful activating group and a strong ortho-, para-director. The position para to the amino group is C-4, which is vacant. Therefore, direct iodination is expected to proceed with high regioselectivity to furnish the desired this compound.

Several iodinating agents are suitable for this transformation on activated aromatic systems like anilines.

-

N-Iodosuccinimide (NIS) : NIS is a mild and effective source of electrophilic iodine.[6] For the iodination of anilines, the solvent choice can be critical in directing the regiochemistry. Polar solvents such as DMSO are known to favor the formation of p-iodinated products with high selectivity.[7]

-

Iodine Monochloride (ICl) : ICl is a more reactive iodinating agent that has been successfully used for the iodination of substituted anilines, including nitroanilines.[8]

-

Iodine with an Oxidizing Agent : A combination of molecular iodine (I₂) and an oxidant like nitric acid can be used to generate a potent electrophilic iodine species in situ.[9]

The use of N-Iodosuccinimide offers a good balance of reactivity and selectivity, making it a preferred choice for this specific transformation.

Recommended Synthetic Workflow and Protocol

The following section details a comprehensive, step-by-step protocol based on the synthesis of 5-chloro-2-nitroaniline from 3-chloroaniline (Strategy B), followed by direct iodination using N-Iodosuccinimide. This combined pathway is chosen for its well-defined control over regiochemistry.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Part 1: Synthesis of 5-Chloro-2-nitroaniline from 3-Chloroaniline [4][5]

Step 1a: Formylation of 3-Chloroaniline

-

To a solution of 3-chloroaniline (1.0 eq) in a suitable organic solvent (e.g., toluene), add formic acid (1.1 eq).

-

Heat the mixture to reflux for 1-1.5 hours, using a Dean-Stark apparatus to remove water.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 3-chloroformylaniline, which can be used in the next step without further purification.

Step 1b: Nitration of 3-Chloroformylaniline

-

Cool the crude 3-chloroformylaniline from the previous step to -5 to 10°C in an ice-salt bath.

-

Slowly add a pre-mixed, chilled solution of nitric acid (e.g., 95%, 1.4 eq) and acetic anhydride (1.3 eq) dropwise, ensuring the temperature is maintained within the specified range.

-

Stir the reaction mixture at this temperature for 2-2.5 hours.

-

Upon completion (monitored by TLC), the reaction mixture containing 5-chloro-2-nitro-formylaniline is carried forward directly to the hydrolysis step.

Step 1c: Hydrolysis to 5-Chloro-2-nitroaniline

-

Carefully pour the nitration reaction mixture onto a vigorously stirred solution of aqueous sodium hydroxide (20-25%).

-

Heat the resulting mixture to reflux (100-110°C) for 1-1.5 hours to effect hydrolysis.

-

Cool the mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven (60-80°C).

-

The crude 5-chloro-2-nitroaniline can be purified by recrystallization from ethanol.

Part 2: Iodination of 5-Chloro-2-nitroaniline

Step 2a: Synthesis of this compound

-

Dissolve 5-chloro-2-nitroaniline (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add N-Iodosuccinimide (NIS) (1.0-1.2 eq) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, pour the mixture into water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary: Reagents and Conditions

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product |

| 1a | 3-Chloroaniline | Formic Acid | Toluene | Reflux | 1 - 1.5 | 3-Chloroformylaniline |

| 1b | 3-Chloroformylaniline | Nitric Acid, Acetic Anhydride | Acetic Anhydride | -5 to 10 | 2 - 2.5 | 5-Chloro-2-nitro-formylaniline |

| 1c | 5-Chloro-2-nitro-formylaniline | Sodium Hydroxide (aq) | Water | 100 - 110 | 1 - 1.5 | 5-Chloro-2-nitroaniline |

| 2a | 5-Chloro-2-nitroaniline | N-Iodosuccinimide (NIS) | DMF | Room Temp. | Varies | This compound |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. The presented pathway, commencing with the protection and subsequent nitration of 3-chloroaniline, followed by a regioselective para-iodination, represents a robust and logical approach for researchers in the field. The choice of N-iodosuccinimide in a polar solvent for the final iodination step is particularly advantageous for achieving high selectivity, leveraging the powerful para-directing effect of the aniline's amino group. This guide provides a solid foundation for the practical synthesis of this valuable chemical intermediate.

References

- 1. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 2. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 3. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 4. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 5. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. babafaridgroup.edu.in [babafaridgroup.edu.in]

electrophilic substitution reactions of 5-Chloro-4-iodo-2-nitroaniline

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Chloro-4-iodo-2-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the , a polysubstituted aromatic compound of interest in synthetic chemistry. This document delves into the intricate interplay of substituent effects that govern the reactivity and regioselectivity of this molecule. By synthesizing established principles of organic chemistry with predictive analysis, this guide offers researchers, scientists, and drug development professionals a robust framework for anticipating the outcomes of halogenation, nitration, sulfonation, and Friedel-Crafts reactions on this specific substrate. Where direct experimental data is limited, representative protocols adapted from analogous systems are provided to illustrate practical synthetic considerations.

Introduction: Understanding the Substrate

This compound is a highly functionalized benzene derivative. Its utility as a chemical intermediate, particularly in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, stems from the unique electronic environment created by its four distinct substituents.[1][2] Understanding the electrophilic substitution behavior of this molecule is paramount for its strategic incorporation into complex molecular architectures. This guide will dissect the directing effects of the amine, nitro, chloro, and iodo groups to build a predictive model of its reactivity.

Molecular Structure and Reactivity Analysis

The reactivity of an aromatic ring towards electrophilic attack is fundamentally governed by the electron-donating or electron-withdrawing nature of its substituents. The position of attack, or regioselectivity, is determined by the concerted directing influence of these groups.

Analysis of Substituent Effects

The benzene ring of this compound is decorated with a powerful activating group, a strong deactivating group, and two moderately deactivating groups.

-

Amino Group (-NH₂ at C1): This is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance.[3][4] It is a powerful ortho, para-director.

-

Nitro Group (-NO₂ at C2): This is a strongly deactivating group due to its powerful electron-withdrawing nature through both resonance and induction.[5][6] It is a meta-director.[7]

-

Chloro (-Cl at C5) and Iodo (-I at C4) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because their lone pairs can participate in resonance.[6][8]

Predicting Regioselectivity

The ultimate site of electrophilic substitution is a consensus of these competing effects. The available positions for substitution are C3 and C6.

-

Position C6: This position is ortho to the powerfully activating amino group and meta to the deactivating nitro group. Both of these primary directors favor substitution at this site. It is also ortho to the chloro group, which further supports substitution here.

-

Position C3: This position is meta to the activating amino group and ortho to the deactivating nitro group. Both of these effects strongly disfavor substitution at this site.

Caption: Predicted regioselectivity for electrophilic attack.

Synthesis of the Starting Material

While numerous synthetic routes exist, a common laboratory-scale preparation of substituted nitroanilines involves a protection-nitration-deprotection sequence starting from a less substituted aniline. For instance, 5-Chloro-2-nitroaniline can be synthesized from 3-chloroaniline through formylation, nitration, and subsequent hydrolysis.[9][10] Another industrial method involves the high-pressure amination of 2,4-dichloronitrobenzene.[1][2][11] The subsequent iodination to yield the title compound would likely proceed via electrophilic iodination, a reaction to which anilines are highly susceptible.[12]

Key Electrophilic Substitution Reactions

The general mechanism for electrophilic aromatic substitution involves two principal steps: 1) attack of the aromatic π-system on the electrophile (E+) to form a resonance-stabilized carbocation intermediate (arenium ion), and 2) deprotonation to restore aromaticity.[13][14][15]

Caption: Generalized workflow of Electrophilic Aromatic Substitution.

Halogenation (e.g., Bromination)

Halogenation introduces a halogen atom onto the aromatic ring. Given the activated nature of the C6 position, direct bromination is expected to proceed readily.

-

Mechanism: An electrophilic bromine species (Br⁺), often generated from Br₂ with a Lewis acid or in a polar solvent, is attacked by the aromatic ring.

-

Predicted Product: 6-Bromo-5-chloro-4-iodo-2-nitroaniline.

-

Causality Behind Experimental Choices: Aniline derivatives are often reactive enough to be halogenated without a strong Lewis acid catalyst.[3] Using a polar solvent like acetic acid can facilitate the polarization of the Br-Br bond, generating a sufficiently electrophilic species to react with the activated ring.

Representative Protocol: Bromination

-

Dissolve this compound (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into a beaker of ice water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a cold sodium bisulfite solution to remove excess bromine.

-

Dry the solid product under vacuum. Recrystallization from ethanol may be required for further purification.

Nitration

Nitration introduces a nitro (-NO₂) group. This reaction typically requires a mixture of concentrated nitric and sulfuric acids to generate the highly electrophilic nitronium ion (NO₂⁺).[15][16]

-

Challenge: The strongly acidic conditions will protonate the basic amino group to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would shut down the desired reaction. Furthermore, the powerful oxidizing nature of nitric acid can lead to decomposition of the aniline ring.[4][12]

-

Solution: Protecting Group Strategy: To circumvent these issues, the amino group must be temporarily protected. Acetylation to form an acetanilide is a common and effective strategy. The resulting acetamido group is still an ortho, para-director but is significantly less activating than the amino group, allowing for controlled nitration.[12]

References

- 1. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 2. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 3. byjus.com [byjus.com]

- 4. testbook.com [testbook.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 10. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 11. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes: 5-Chloro-4-iodo-2-nitroaniline as a Strategic Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Value of a Multifunctional Scaffolding

In the intricate landscape of modern pharmaceutical synthesis, the efficiency and modularity of a synthetic route are paramount. The selection of starting materials that offer multiple points for diversification is a key strategy in the rapid assembly of complex molecular architectures. 5-Chloro-4-iodo-2-nitroaniline is an exemplary building block that embodies this principle. Its unique arrangement of functional groups—a reactive iodo group, a less reactive chloro group, a nucleophilic amino group, and an electron-withdrawing nitro group—provides chemists with a versatile platform for sequential and site-selective modifications. This application note will delve into the synthetic utility of this compound, with a focus on its application in the synthesis of kinase inhibitors, a cornerstone of modern oncology therapeutics.

The strategic placement of the iodo and chloro substituents allows for differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond. This substantial difference in reactivity enables selective functionalization at the 4-position via reactions like the Suzuki-Miyaura coupling, while leaving the chlorine at the 5-position intact for subsequent transformations, such as a Buchwald-Hartwig amination. The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and can be readily reduced to an amino group at a later stage to introduce another point of diversity or to participate in cyclization reactions. The primary amino group can be acylated or used as a directing group. This inherent orthogonality of reactive sites makes this compound a highly valuable intermediate in the synthesis of complex, poly-substituted aromatic compounds, particularly those with a privileged anilino-pyrimidine or related scaffold found in many kinase inhibitors.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is crucial for its safe and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 335349-57-0 | [1][2] |

| Molecular Formula | C₆H₄ClIN₂O₂ | [1] |

| Molecular Weight | 314.47 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | Supplier Data |

| Melting Point | 145-149 °C | Supplier Data |

| Solubility | Soluble in DMF, DMSO, and hot ethanol. Sparingly soluble in methanol. Insoluble in water. | General Knowledge |

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. Refer to the material safety data sheet (MSDS) for complete safety information before use.

Application in the Synthesis of Kinase Inhibitor Scaffolds

A prominent application of this compound is in the synthesis of substituted pyrimido[4,5-b]indoles and related heterocyclic systems that form the core of many vascular endothelial growth factor receptor (VEGFR) and other kinase inhibitors.[3][4] The following sections provide detailed protocols for key transformations that leverage the unique reactivity of this building block.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position

The greater reactivity of the aryl-iodide bond allows for a selective Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[2] This reaction is foundational for introducing a wide variety of aryl or heteroaryl substituents at the 4-position.

Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[5] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] The presence of a base is crucial for the activation of the boronic acid to facilitate transmetalation.[2]

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol:

-

Materials:

-

This compound (1.0 mmol, 314.5 mg)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)

-

Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)

-

1,4-Dioxane, anhydrous (5 mL)

-

Water, degassed (1 mL)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-chloro-4-aryl-2-nitroaniline.

-

-

Rationale for Experimental Choices:

-

Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for Suzuki couplings of aryl chlorides and bromides, and by extension, the more reactive aryl iodides.[6] This system promotes efficient oxidative addition and reductive elimination steps.

-

Base: Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant decomposition of sensitive functional groups.[7]

-

Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions, as it provides a medium that can dissolve both the organic and inorganic reagents.[6] Degassing the solvents is crucial to prevent oxidation of the palladium(0) catalyst.

-

Protocol 2: Subsequent Buchwald-Hartwig Amination at the 5-Position

Following the successful functionalization at the 4-position, the remaining chloro group at the 5-position can be targeted for a Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of C-N bonds and is widely used in the synthesis of pharmaceuticals.[8]

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[9] The catalytic cycle is similar to that of the Suzuki reaction, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to form the desired arylamine.[8][9]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol:

-

Materials:

-

5-Chloro-4-aryl-2-nitroaniline (from Protocol 1) (1.0 mmol)

-

Amine (e.g., morpholine) (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.045 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Toluene, anhydrous (5 mL)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add sodium tert-butoxide to a dry Schlenk flask.

-

Add Pd(OAc)₂, BINAP, and the 5-chloro-4-aryl-2-nitroaniline.

-

Evacuate the flask and backfill with argon.

-

Add anhydrous toluene, followed by the amine via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

-

Rationale for Experimental Choices:

-

Catalyst System: For the less reactive aryl chloride, a robust catalyst system is often required. The combination of Pd(OAc)₂ and a bidentate phosphine ligand like BINAP has proven effective for the amination of aryl chlorides.[8]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the formation of the key palladium-amido intermediate.[10]

-

Solvent: Toluene is a common high-boiling, non-polar solvent for this transformation. Anhydrous conditions are critical as water can interfere with the catalytic cycle.

-

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for pharmaceutical synthesis. The differential reactivity of its iodo and chloro substituents allows for selective, sequential functionalization via robust and well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a reliable foundation for the synthesis of complex, highly substituted anilines that are precursors to a wide range of biologically active molecules, including potent kinase inhibitors. The ability to introduce diverse functionalities at both the 4- and 5-positions, coupled with the potential for further modification of the nitro and amino groups, makes this compound an invaluable tool for medicinal chemists in the pursuit of novel therapeutics.

References

- 1. Janus Compounds, 5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2,4-diamines, Cause Both Microtubule Depolymerizing and Stabilizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Proposed Synthetic Route for Albendazole Utilizing 5-Chloro-4-iodo-2-nitroaniline as a Key Intermediate

Abstract

Albendazole, a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of various parasitic worm infestations in both humans and animals. The efficiency and cost-effectiveness of its synthesis are of paramount importance for global health initiatives. This application note presents a detailed, albeit proposed, synthetic pathway for albendazole commencing from the intermediate, 5-Chloro-4-iodo-2-nitroaniline. While established industrial routes often start from different precursors, this guide explores a novel approach, providing a comprehensive, step-by-step protocol intended for researchers, medicinal chemists, and professionals in drug development. The narrative emphasizes the chemical rationale behind each step, safety protocols, characterization of the final product, and troubleshooting, thereby offering a robust framework for laboratory-scale synthesis and process optimization.

Introduction to Albendazole and Synthetic Strategy

Albendazole's therapeutic efficacy stems from its ability to inhibit the polymerization of tubulin in parasites, leading to the disruption of vital cellular functions and eventual death of the helminth.[1] Its wide application necessitates the continuous exploration of new and efficient synthetic routes that may offer advantages in terms of yield, purity, or cost.

This document outlines a proposed three-step synthesis of albendazole starting from this compound. The strategy is predicated on fundamental and well-established organic transformations:

-

Nucleophilic Aromatic Substitution (SNA_r_): Introduction of the characteristic propylthio side chain.

-

Reduction: Conversion of the nitro group to an amine, a prerequisite for benzimidazole ring formation.

-

Cyclization: Construction of the core benzimidazole ring system.

This application note provides the theoretical and practical framework for executing this synthesis in a research setting.

Profile of the Key Intermediate: this compound

A thorough understanding of the starting material is critical for safe and successful synthesis.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₆H₄ClIN₂O₂ |

| Molecular Weight | 298.46 g/mol |

| Appearance | Expected to be a crystalline solid |

| CAS Number | 335349-57-0 |

| PubChem CID | 22317548 |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 5-Chloro-2-nitroaniline and 5-Iodo-2-nitroaniline suggest that it should be handled as a hazardous substance.[2][3][4][5]

-

Hazard Classification: Expected to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation and potential long-term health effects.[2]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety goggles or a face shield.

-

Body Protection: A lab coat is mandatory. For larger quantities, chemical-resistant overalls may be appropriate.

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood. If dust is generated, a respirator with a particulate filter is recommended.

-

-

Handling Procedures:

-

Avoid generating dust.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

-

-

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor.

-

If on Skin: Remove contaminated clothing and wash the skin with plenty of soap and water.

-

If Inhaled: Move the person to fresh air.

-

If in Eyes: Rinse cautiously with water for several minutes.

-

Proposed Synthesis of Albendazole: Protocols and Mechanisms

This section details the proposed three-step synthesis from this compound to Albendazole.

Overall Reaction Scheme

Caption: Proposed synthesis of Albendazole from this compound.

Step 1: Synthesis of 4-(Propylthio)-5-chloro-2-nitroaniline

-

Principle: This step involves a nucleophilic aromatic substitution reaction. The propylthiolate anion (CH₃CH₂CH₂S⁻), a strong nucleophile, displaces one of the halogen atoms on the aromatic ring. Due to the lower bond strength of the C-I bond compared to the C-Cl bond, the iodine atom is the more likely leaving group.

-

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or ethanol.

-

In a separate flask, prepare sodium thiopropoxide by reacting propanethiol (1.2 eq) with a strong base like sodium hydride (1.2 eq) or sodium ethoxide in ethanol. Caution: Propanethiol has a strong, unpleasant odor and should be handled in a fume hood.

-

Carefully add the sodium thiopropoxide solution to the solution of the starting material.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of 4-(Propylthio)-5-chloro-o-phenylenediamine

-

Principle: This step is the reduction of the aromatic nitro group to a primary amine. A variety of reducing agents can accomplish this transformation. A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.[6][7]

-

Protocol:

-

Suspend the 4-(propylthio)-5-chloro-2-nitroaniline (1.0 eq) from Step 1 in a mixture of ethanol and water in a round-bottom flask.

-

Add iron powder (3.0-5.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 70-80 °C).

-

Slowly add concentrated hydrochloric acid (catalytic amount) dropwise to the refluxing mixture. The reaction is exothermic.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Once complete, cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

-

Neutralize the filtrate with a base such as sodium carbonate or ammonium hydroxide solution until it is slightly alkaline.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine product, which can be used in the next step without further purification.

-

Step 3: Synthesis of Albendazole (Cyclization)

-

Principle: The final step is the construction of the benzimidazole ring. The synthesized o-phenylenediamine is reacted with a reagent that provides the C2 carbon and the attached carbamate group. Methyl N-cyanocarbamate is a common reagent for this cyclization under acidic conditions.[8][9]

-

Protocol:

-

Dissolve the crude 4-(propylthio)-5-chloro-o-phenylenediamine (1.0 eq) from Step 2 in a mixture of acetone and water.

-

Add methyl N-cyanocarbamate (1.1 eq) to the solution.

-

Heat the mixture to reflux (around 80-85 °C).

-

Adjust the pH of the reaction mixture to 4.0-4.5 by the careful addition of concentrated hydrochloric acid.

-

Maintain the reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Filter the solid product, and wash sequentially with hot water, methanol, and finally acetone to remove impurities.[10]

-

Dry the final product, Albendazole, under vacuum.

-

Experimental Workflow and Characterization

Laboratory Workflow Diagram

Caption: General laboratory workflow for the synthesis of Albendazole.

Characterization of Final Product

The identity and purity of the synthesized Albendazole should be confirmed using standard analytical techniques.[11]

| Technique | Expected Results |

| HPLC | A single major peak corresponding to Albendazole with purity >98%. Retention time should match a reference standard. |

| ¹H NMR | Characteristic peaks for aromatic protons, propyl chain protons, and the methyl carbamate group. |

| Mass Spec (MS) | A molecular ion peak corresponding to the mass of Albendazole (C₁₂H₁₅N₃O₂S, M.W. = 265.33 g/mol ). |

| Melting Point | 207-209 °C (decomposes). |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 | Incomplete reaction; impure reagents; side reactions. | Ensure anhydrous conditions. Check the purity of the starting material and reagents. Optimize reaction time and temperature. |

| Incomplete reduction in Step 2 | Insufficient reducing agent or acid; deactivation of the metal surface. | Add more reducing agent and/or acid. Activate the iron powder with dilute acid before use. |

| Formation of multiple byproducts in Step 3 | Incorrect pH; side reactions of the diamine. | Carefully monitor and maintain the pH in the specified range. Use the crude diamine immediately after preparation to avoid oxidation. |

| Final product is impure | Incomplete reactions; inefficient purification. | Repeat the washing steps or perform recrystallization from a different solvent system (e.g., formic acid/water or DMF/ethanol).[10] |

Conclusion

This application note provides a comprehensive and scientifically grounded, though proposed, protocol for the synthesis of Albendazole using this compound as a novel intermediate. By detailing the reaction mechanisms, step-by-step procedures, and necessary safety precautions, this guide serves as a valuable resource for researchers aiming to explore alternative synthetic pathways for this essential anthelmintic drug. The successful implementation of this route could offer new avenues for the production and development of Albendazole and its analogues.

References

- 1. [PDF] Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole | Semantic Scholar [semanticscholar.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. ijisrt.com [ijisrt.com]

- 9. researchgate.net [researchgate.net]

- 10. CN107935939A - A kind of process for purification of albendazole - Google Patents [patents.google.com]

- 11. usp-pqm.org [usp-pqm.org]

Application Notes & Protocols: 5-Chloro-4-iodo-2-nitroaniline as a Diazo Component in Advanced Dye Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Chloro-4-iodo-2-nitroaniline in Chromophore Design

This compound is a polysubstituted aromatic amine that serves as a highly valuable intermediate in the synthesis of specialized azo dyes. Its molecular architecture, characterized by the presence of three distinct electron-withdrawing groups (nitro, chloro, and iodo), provides a unique platform for developing chromophores with specific, desirable properties. The strong electron-withdrawing nature of these substituents significantly lowers the basicity of the amine group, presenting specific challenges and opportunities in the diazotization process.[1][2] However, these same features are instrumental in modulating the electronic properties of the resulting azo dye, often leading to deep colors (bathochromic shifts) and enhanced fastness properties, making it a target of interest for high-performance colorants such as disperse dyes for synthetic fibers.[3][4]

This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the effective utilization of this compound in dye synthesis, from the foundational principles of diazotization and coupling to the characterization of the final product.

| Property | Value | Source |

| CAS Number | 335349-57-0 | [5] |

| Molecular Formula | C₆H₄ClIN₂O₂ | [6] |

| Molecular Weight | 314.47 g/mol | [6] |

| Appearance | Solid (Expected) | - |

Core Principle: The Azo Dye Synthesis Workflow

The synthesis of azo dyes from this compound follows a canonical two-stage electrophilic aromatic substitution pathway: Diazotization followed by Azo Coupling .[7] The initial amine is referred to as the diazo component, and the aromatic species it reacts with is the coupling component.[1]

Caption: General workflow for azo dye synthesis.

Part 1: Protocol for Diazotization of a Weakly Basic Amine

Causality: The presence of three potent electron-withdrawing groups (-NO₂, -Cl, -I) severely diminishes the nucleophilicity of the amino group in this compound. Standard diazotization with aqueous HCl is often inefficient. Therefore, a more potent nitrosating agent, such as nitrosylsulfuric acid (formed from NaNO₂ and concentrated H₂SO₄), is required to drive the reaction to completion.[2] This method is standard for weakly basic amines.[1]

Materials & Equipment

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Urea or Sulfamic Acid

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Ice-salt bath

Step-by-Step Methodology

-

Preparation of Nitrosylsulfuric Acid: In a separate flask cooled in an ice-salt bath, cautiously add sodium nitrite (1.1 eq.) in small portions to stirred, pre-cooled concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition. Stir the resulting solution for 30 minutes at 5-10 °C until all solids dissolve.

-

Dissolution of the Amine: In the main three-necked reaction flask, add this compound (1.0 eq.) to concentrated sulfuric acid, pre-cooled to ~15 °C. Stir until a complete solution is obtained.

-

Cooling: Cool the amine solution to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range to prevent the premature decomposition of the diazonium salt to be formed.[8]

-

Diazotization Reaction: Slowly add the prepared nitrosylsulfuric acid solution dropwise from the funnel to the stirred amine solution. The rate of addition must be controlled to keep the internal temperature strictly below 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction is complete.[2]

-

Verification of Completion: To check for the presence of excess nitrous acid (indicating the primary amine has been consumed), place a drop of the reaction mixture onto starch-iodide paper. An immediate dark blue-black color confirms a slight excess, which is desirable.[8]

-

Quenching Excess Nitrous Acid: Add a small amount of urea or sulfamic acid to the reaction mixture to decompose the excess nitrous acid until the starch-iodide test is negative. This prevents unwanted side reactions during the subsequent coupling step.[2]

The resulting solution contains the highly reactive 5-chloro-4-iodo-2-nitrobenzenediazonium salt and should be used immediately in the coupling stage. Caution: Do not attempt to isolate the diazonium salt in its dry form, as it can be explosive.[7]

Caption: Simplified mechanism of diazotization in strong acid.

Part 2: Protocol for Azo Coupling Reactions

Causality: The diazonium salt is a weak electrophile and will only react with electron-rich aromatic compounds, known as coupling components.[1] The pH of the reaction medium is the most critical parameter. It controls the reactive form of the coupling component. Phenols and naphthols require slightly alkaline conditions (pH 8-10) to form the more potent nucleophilic phenoxide ion, while aromatic amines are coupled under slightly acidic conditions (pH 4-6) to ensure sufficient concentration of the free amine (not the deactivated ammonium salt).[9]

Potential Coupling Components & Expected Dye Properties

| Coupling Component | Chemical Class | Required pH | Expected Dye Class & Color |